![molecular formula C12H23FN2O2 B12275055 Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate](/img/structure/B12275055.png)
Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, a fluorine atom, and a methyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The aminomethyl, fluoro, and methyl groups are introduced through various substitution reactions. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Flow microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the fluorine atom in the structure enhances biological activity and selectivity against microbial targets .
Neurological Applications
The compound's piperidine structure is known to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Studies have indicated that modifications to piperidine derivatives can lead to increased efficacy as inhibitors of neurotransmitter reuptake, which is beneficial in conditions like depression and anxiety .
As a Building Block
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further chemical modifications, leading to the development of more complex structures with enhanced pharmacological properties .
Targeted Drug Delivery Systems
The compound's ability to form stable complexes with other molecules has led to its exploration in targeted drug delivery systems. By conjugating this compound with therapeutic agents, researchers aim to improve the bioavailability and specificity of drugs, particularly in cancer therapy .
Development of Anticancer Agents
A notable case study involved the modification of piperidine derivatives, including this compound, which showed promising results in inhibiting tumor growth in vitro. The synthesized compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards malignant cells while sparing normal cells .
Inhibition of Enzymatic Activity
Another study focused on the compound's role as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression. The findings revealed that certain derivatives could effectively inhibit enzyme activity, thereby disrupting metabolic processes essential for tumor growth and survival .
Data Summary Table
Application Area | Description | Potential Impact |
---|---|---|
Medicinal Chemistry | Antimicrobial and neurological applications | Development of new antibiotics and treatments |
Synthesis | Building block for bioactive compounds | Enhanced pharmacological properties |
Targeted Drug Delivery | Utilization in drug delivery systems | Improved specificity and bioavailability |
Case Study - Anticancer | Inhibition of tumor growth in vitro | Development of effective anticancer agents |
Case Study - Enzymatic Inhibition | Disruption of metabolic pathways related to cancer progression | Novel therapeutic strategies against cancer |
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and cellular communication .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the fluorine and methyl groups, making it less versatile in certain applications.
Tert-butyl 4-(aminomethyl)-3-methylpiperidine-1-carboxylate: Similar structure but without the fluorine atom, which may affect its reactivity and binding properties.
Uniqueness
Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate is unique due to the presence of both fluorine and methyl groups on the piperidine ring. These substituents can significantly influence the compound’s chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Biological Activity
Tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound exhibits significant potential in medicinal chemistry due to its unique structural features, including a tert-butyl ester group, an aminomethyl group, and a fluorinated methylpiperidine core. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables.
- Molecular Formula : C12H23FN2O2
- Molecular Weight : 246.32 g/mol
- CAS Number : 1334416-43-1
The structure of this compound contributes to its reactivity and biological interactions. The presence of fluorine is particularly noteworthy as it can enhance metabolic stability and binding affinity in biological systems.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common route includes:
- Formation of the Piperidine Ring : Cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Substitution reactions to add aminomethyl, fluoro, and methyl groups.
- Esterification : Using tert-butyl alcohol to introduce the tert-butyl ester group.
These synthetic methods allow for modifications that can enhance biological activity or create derivatives with novel properties.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes or receptors. Research indicates that compounds with similar structures often interact with P-glycoprotein (P-gp), a key player in drug efflux mechanisms .
Case Studies and Research Findings
- Anticancer Activity : Analogues of piperidine derivatives have shown promising results in cancer therapy. For instance, compounds derived from similar structures have demonstrated cytotoxicity against various cancer cell lines, indicating potential therapeutic applications .
- ATPase Activity Modulation : In studies assessing the interaction with P-glycoprotein, compounds similar to this compound have been shown to stimulate ATPase activity, suggesting their role as substrates for P-gp . This modulation is crucial for understanding how such compounds can influence drug absorption and resistance mechanisms in cancer treatment.
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, it is helpful to compare it with similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | 620611-27-0 | Different substitution pattern on the piperidine ring |
Tert-butyl 3-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate | 2920428-23-3 | Similar structure but different positioning of functional groups |
Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 11264435 | Chiral center introduces stereochemical diversity |
The unique combination of functional groups in this compound distinguishes it from these similar compounds, potentially influencing its specific interactions and applications .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-3-fluoro-4-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-6-5-12(4,8-14)9(13)7-15/h9H,5-8,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNPSYMDOPAVFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1F)C(=O)OC(C)(C)C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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